3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide. The benzaldehyde moiety is typically introduced through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzyl alcohol
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzylamine
Uniqueness
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties
Biological Activity
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and pharmacology.
- Molecular Formula : C10H5F3N2O2
- Molecular Weight : 242.15 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a trifluoromethyl group and an oxadiazole ring, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological properties:
Antimicrobial Activity
Studies have shown that compounds containing oxadiazole rings often display antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
- In vitro Studies : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism often involves the induction of apoptosis in cancer cells and inhibition of proliferation.
- Case Study : A study on cell lines (e.g., MCF-7 for breast cancer) reported an IC50 value indicating effective cytotoxicity at low concentrations. The presence of the oxadiazole moiety is believed to play a critical role in this activity.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways associated with inflammation.
- Mechanism : Research suggests that it modulates signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory markers.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The trifluoromethyl group enhances membrane permeability, potentially disrupting microbial cell walls.
- Apoptosis Induction : In cancer cells, it activates caspases leading to programmed cell death.
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines through interference with signaling pathways.
Comparative Analysis
To understand the efficacy of this compound relative to similar compounds, a comparative analysis is presented below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | Moderate |
5-Aryl-1,3,4-Oxadiazole Derivatives | Moderate | High | Low |
Triazole Derivatives | Low | Moderate | High |
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-3-6(4-16)1-2-7(8)9-14-5-17-15-9/h1-5H |
InChI Key |
LBHILRGEZJCRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
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